molecular formula C8H7ClF3N3O B173943 6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride CAS No. 132877-28-2

6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine hydrochloride

Cat. No. B173943
M. Wt: 253.61 g/mol
InChI Key: TWEHBGNCIKLRSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05049574

Procedure details

Sodium cyanide (1.79 9), dissolved in water (5.6 cc) is added dropwise to a mixture, cooled to 0° C., of bromine (5.8 9) and water (5.6 cc). After 1 hour's contact at 0° C., a solution of 4-trifluoromethoxy-1,2-benzenediamine (7 g) in tetrachloroethane (7 cc) is added dropwise. After 2 hours at 0° C., the reaction mixture is poured into water (500 cc). Dichloromethane (500 cc) is added and the mixture is stirred for 20 minutes. After settling has taken place, the aqueous phase is separated and washed with dichloromethane (2×150 cc) and alkalinized to pH 8 with sodium carbonate. The base is extracted with ethyl acetate (3×300 cc) and the organic phase is dried over magnesium sulphate and evaporated under reduced pressure. Crude base (9.5 g) is obtained, which is purified by preparative HPLC using a dichloromethane/ethanol mixture (95:5 by volume) as eluent. An oil is recovered, which is converted to a hydrochloride in ethyl ether. 5-Trifluoromethoxy-2-benzimidazolamine hydrochloride (4.8 g), m.p. 180° C., is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5.6 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5.6 mL
Type
solvent
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
500 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[Na+].BrBr.[F:6][C:7]([F:18])([F:17])[O:8][C:9]1[CH:10]=[C:11]([NH2:16])[C:12]([NH2:15])=[CH:13][CH:14]=1.[Cl:19]CCl>O.ClCC(Cl)(Cl)Cl>[ClH:19].[F:6][C:7]([F:17])([F:18])[O:8][C:9]1[CH:14]=[CH:13][C:12]2[N:15]=[C:1]([NH2:2])[NH:16][C:11]=2[CH:10]=1 |f:0.1,7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
5.6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Name
Quantity
5.6 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
7 g
Type
reactant
Smiles
FC(OC=1C=C(C(=CC1)N)N)(F)F
Name
Quantity
7 mL
Type
solvent
Smiles
ClCC(Cl)(Cl)Cl
Step Four
Name
Quantity
500 mL
Type
reactant
Smiles
ClCCl
Step Five
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise to a mixture
WAIT
Type
WAIT
Details
After 2 hours at 0° C.
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the aqueous phase is separated
WASH
Type
WASH
Details
washed with dichloromethane (2×150 cc)
EXTRACTION
Type
EXTRACTION
Details
The base is extracted with ethyl acetate (3×300 cc)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Crude base (9.5 g) is obtained
CUSTOM
Type
CUSTOM
Details
which is purified by preparative HPLC
CUSTOM
Type
CUSTOM
Details
An oil is recovered

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.FC(OC1=CC2=C(N=C(N2)N)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.